REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([C:7](=[O:9])[CH3:8])[S:5][CH:6]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:17][CH2:1][C:2]1[N:3]=[C:4]([C:7](=[O:9])[CH3:8])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)C(C)=O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo to an oil that
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1N=C(SC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |